molecular formula C6H3F3O2S B13249183 2,3-Difluorobenzene-1-sulfonyl fluoride

2,3-Difluorobenzene-1-sulfonyl fluoride

Cat. No.: B13249183
M. Wt: 196.15 g/mol
InChI Key: PAMPRKIHFUNMHH-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 2,3-difluorobenzene. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C-SO2F bond . Another approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound may utilize continuous-flow methodologies to enhance yield and safety. For example, the Balz-Schiemann reaction can be adapted for large-scale production, addressing challenges such as exothermic reactions and unstable intermediates .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-difluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluorobenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

2,3-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H

InChI Key

PAMPRKIHFUNMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)F)F)F

Origin of Product

United States

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